Ferric citrate trihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

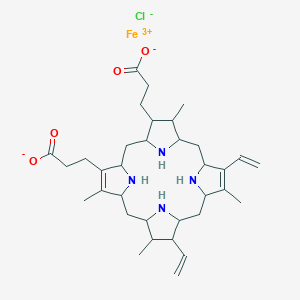

Ferric citrate trihydrate's synthesis often involves the reaction of ferric ions with citrate ligands to form complex structures. A notable study reports the major component in commercial ferric ammonium citrate as a trinuclear ferric citrate complex [Fe3(cit)4H]6–, highlighting the intricate synthesis process and the formation of dinuclear and trinuclear complexes in ferric citrate chemistry (Tenne, Bogoslavsky, & Bino, 2015).

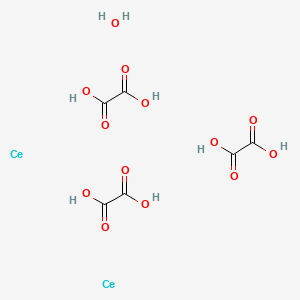

Molecular Structure Analysis

The molecular structure of ferric citrate complexes is complex and diverse. Research has identified various species, including monoiron dicitrate and dinuclear and trinuclear oligomeric complexes, underscoring the compound's structural complexity. These findings are crucial for understanding the coordination and deprotonation mechanisms involved in ferric citrate's molecular structure (Silva et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of ferric citrate are influenced by its interaction with other substances. For instance, citrate has been shown to control the transformation of ferrihydrite into more stable crystalline Fe(III) phases by complexing labile Fe(III), highlighting the role of citrate in influencing ferric citrate's chemical behavior and properties (Sheng et al., 2020).

Physical Properties Analysis

The physical properties of ferric citrate, such as its adsorption abilities and catalytic activities, are significant for environmental and technological applications. Studies have shown that citrate-modified ferrihydrite microstructures exhibit superior adsorption abilities for pollutants and high activity in producing hydroxyl radicals, demonstrating the impact of citrate modification on the physical properties of ferric compounds (Zhang et al., 2014).

Chemical Properties Analysis

The chemical properties of ferric citrate are characterized by its strong chelating ability and complexation behavior. The biodegradation of iron-citrate complexes, for example, depends on the structure of the complex, with different forms of ferric citrate showing varying degrees of resistance to biodegradation. This highlights the importance of complex structure in determining the chemical properties of ferric citrate (Francis & Dodge, 1993).

科学的研究の応用

Nutritional Iron Uptake : Ferric citrate is utilized by bacteria and plants to fulfill their iron requirements. Bacillus cereus, for instance, uses ferric citrate, binding it through a protein called FctC. This protein selectively binds triferric tricitrate, demonstrating a unique adaptation in iron uptake in bacteria (Fukushima et al., 2012).

Pharmacokinetics in Iron Therapy : Ferric pyrophosphate citrate, a related compound, has been studied for its pharmacokinetics when administered intravenously. It rapidly binds to transferrin and clears from the circulation without increasing serum hepcidin levels or biomarkers of oxidative stress or inflammation, indicating its potential for safe use in iron therapy (Pratt et al., 2016).

Iron Chelation and Speciation : Citrate is a key iron chelator and plays a significant role in the non-transferrin bound iron pool in plasma, particularly in iron-overload conditions. Studies have explored the intricate chemistry of ferric citrate and its various complexes in solution, contributing to our understanding of iron metabolism and transport (Silva et al., 2009).

In Iron Nutrition of Plants : Ferric citrate is crucial for the iron nutrition of plants, particularly in dicotyledonous plants. It has been observed to diffuse slowly through model cell walls, and its photoreduction plays a role in the formation of non-dialyzable iron forms, which could affect iron deposition in plants (Bienfait & Scheffers, 1992).

Treatment in Dialysis Patients : Ferric citrate is used as a phosphorus binder in dialysis patients. It not only controls phosphorus levels but also delivers iron, reducing the need for intravenous iron and erythropoietin-stimulating agents. This dual function makes it an efficient treatment option in managing complications associated with dialysis (Lewis et al., 2015).

Environmental Applications : In environmental science, ferric citrate trihydrate has been explored for the removal of contaminants such as uranium from water, utilizing carbon-supported nanoscale zero-valent iron particles derived from ferric citrate trihydrate (Crane & Scott, 2014).

Anemia Management in Chronic Kidney Disease : Ferric citrate hydrate is effective in reducing serum phosphate and fibroblast growth factor-23, while increasing serum iron parameters in nondialysis-dependent CKD patients. This highlights its potential in managing hyperphosphatemia and iron-deficiency anemia associated with CKD (Yokoyama et al., 2014).

将来の方向性

特性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H2/q;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZOGMFSXFMCDT-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FeO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric citrate trihydrate | |

CAS RN |

17217-76-4 |

Source

|

| Record name | Ferric citrate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017217764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FERRIC CITRATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756B6D74H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)